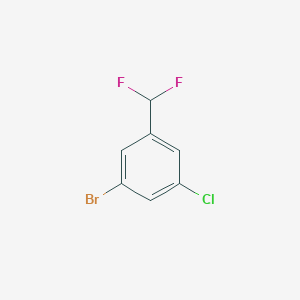

1-Bromo-3-chloro-5-(difluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-chloro-5-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJIWSRAQNODED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethyl)benzene

Foreword: The Emergence of Novel Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the difluoromethyl group (–CHF₂) has garnered significant attention. It serves as a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor.[1][2][3] This dual characteristic allows it to enhance metabolic stability and membrane permeability while potentially introducing new, favorable interactions with biological targets.[1][4] This guide provides a comprehensive technical overview of 1-Bromo-3-chloro-5-(difluoromethyl)benzene, a halogenated aromatic compound poised as a valuable building block for researchers, medicinal chemists, and professionals in drug development. Due to its nascent commercial availability, this document synthesizes available data with established principles of organofluorine chemistry to present a forward-looking technical profile.

Core Physicochemical and Structural Properties

1-Bromo-3-chloro-5-(difluoromethyl)benzene is a substituted benzene ring bearing three distinct functional groups that dictate its chemical behavior and potential applications. The bromine and chlorine atoms provide handles for a variety of cross-coupling reactions, while the difluoromethyl group imparts unique electronic and steric properties.

Structural and Identifying Information

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-chloro-5-(difluoromethyl)benzene | PubChemLite |

| CAS Number | 1261580-23-7 | SciSupplies[5] |

| Molecular Formula | C₇H₄BrClF₂ | PubChemLite[6] |

| Molecular Weight | 241.46 g/mol | (Calculated) |

| Monoisotopic Mass | 239.9153 Da | PubChemLite[6] |

| SMILES | C1=C(C=C(C=C1Cl)Br)C(F)F | PubChemLite[6] |

| InChI Key | XMJIWSRAQNODED-UHFFFAOYSA-N | PubChemLite[6] |

Predicted Physicochemical Data

While experimental data for this specific compound is not widely published, computational models provide valuable insights into its likely properties.

| Property | Predicted Value | Source |

| XlogP | 3.9 | PubChemLite[6] |

| Hydrogen Bond Donor Count | 1 | (Inferred from -CHF₂ group)[1][2] |

| Hydrogen Bond Acceptor Count | 2 (Fluorine atoms) | (Inferred from structure) |

The predicted XlogP value of 3.9 suggests significant lipophilicity, a characteristic that can enhance membrane permeability—a desirable trait for drug candidates.[1]

Synthesis and Manufacturing: A Proposed Protocol

As of the writing of this guide, a specific, published synthesis protocol for 1-Bromo-3-chloro-5-(difluoromethyl)benzene has not been identified in a survey of scientific literature. However, based on established methodologies for the difluoromethylation of aryl halides, a robust and plausible synthetic route can be proposed. Modern organometallic cross-coupling reactions offer a direct and efficient pathway.

Proposed Synthetic Pathway: Copper-Mediated Difluoromethylation

A highly effective method for the introduction of a difluoromethyl group onto an aryl ring involves the copper-mediated cross-coupling of an aryl iodide with a suitable difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H).[7] A plausible precursor for our target molecule would be 1-bromo-3-chloro-5-iodobenzene.

Caption: Proposed synthesis via copper-mediated cross-coupling.

Detailed Experimental Workflow

This protocol is adapted from established procedures for the difluoromethylation of aryl iodides.[7]

Step 1: Reaction Setup

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), copper(I) iodide (CuI, 1.0 eq), and cesium fluoride (CsF, 3.0 eq).

-

Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.

Causality: The use of an inert atmosphere is critical as organometallic catalytic cycles, particularly those involving copper(I), are sensitive to oxidation, which can deactivate the catalyst and lead to undesired side reactions. CsF acts as an activator for the silicon-based difluoromethylating reagent.

Step 2: Addition of Reagents

-

Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent.

-

Add (difluoromethyl)trimethylsilane (TMSCF₂H, 5.0 eq) to the mixture via syringe.

Causality: NMP is a polar aprotic solvent that is effective at dissolving the reagents and facilitating the reaction. An excess of TMSCF₂H is often used to drive the reaction to completion.[7]

Step 3: Reaction Execution

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Causality: Heating is necessary to overcome the activation energy of the C-I bond cleavage and facilitate the catalytic cycle.

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-3-chloro-5-(difluoromethyl)benzene.

Self-Validation: The identity and purity of the final product should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Spectral Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The difluoromethyl proton (–CHF₂) should appear as a triplet due to coupling with the two fluorine atoms (²JHF), likely in the range of 6.0-7.0 ppm.

-

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms of the –CHF₂ group, arising from coupling to the single proton (²JFH).

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. Predicted collision cross-section data for various adducts is available.[6]

Reactivity Profile and Synthetic Utility

The chemical reactivity of 1-Bromo-3-chloro-5-(difluoromethyl)benzene is governed by its three key functional regions: the bromine atom, the chlorine atom, and the aromatic ring influenced by the electron-withdrawing difluoromethyl group.

Caption: Bioisosteric role of the difluoromethyl group.

This replacement can lead to several advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the –CHF₂ group resistant to oxidative metabolism that often targets hydroxyl or thiol groups. [1][4]* Improved Lipophilicity and Permeability: The substitution of a polar group with the more lipophilic –CHF₂ can improve a drug candidate's ability to cross cellular membranes, potentially leading to better bioavailability. [1][3]* Modulation of Acidity/Basicity: The strong electron-withdrawing effect of the fluorine atoms can significantly alter the pKa of nearby functional groups, which can be used to fine-tune drug-receptor interactions.

-

Hydrogen Bonding Capability: Unlike the trifluoromethyl (–CF₃) group, the –CHF₂ group retains a proton that can act as a hydrogen bond donor, allowing it to mimic the interactions of the groups it replaces. [1][2] By providing a scaffold that already contains this valuable motif, 1-Bromo-3-chloro-5-(difluoromethyl)benzene allows for the rapid generation of diverse compound libraries for screening, accelerating the early stages of drug discovery.

Safety and Handling

Based on supplier safety data, 1-Bromo-3-chloro-5-(difluoromethyl)benzene is associated with the following hazard statements:

-

H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

1-Bromo-3-chloro-5-(difluoromethyl)benzene represents a modern and strategic building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemicals. While comprehensive experimental data on this specific molecule is still emerging, its structural features—multiple handles for cross-coupling and the valuable difluoromethyl moiety—position it as a compound of significant interest. The proposed synthetic routes are robust and based on well-established, state-of-the-art methodologies. As the demand for more sophisticated fluorinated compounds grows, the utility of scaffolds like 1-Bromo-3-chloro-5-(difluoromethyl)benzene in accelerating the discovery of new chemical entities is undeniable.

References

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. (URL: [Link])

-

New method for introducing fluorinated components into molecules. Universität Münster. (URL: [Link])

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. (URL: [Link])

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (URL: [Link])

-

Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC. (URL: [Link])

-

1-bromo-3-chloro-5-(difluoromethyl)benzene. PubChemLite. (URL: [Link])

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SciSupplies [scisupplies.eu]

- 6. PubChemLite - 1-bromo-3-chloro-5-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 7. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-3-chloro-5-(difluoromethyl)benzene molecular weight

A Comprehensive Technical Guide to 1-Bromo-3-chloro-5-(difluoromethyl)benzene for Advanced Research Applications

Abstract

This technical guide provides a detailed overview of 1-bromo-3-chloro-5-(difluoromethyl)benzene, a halogenated aromatic compound of significant interest to researchers in drug discovery and materials science. This document delineates its fundamental physicochemical properties, including its molecular weight and structure. Furthermore, it outlines a plausible synthetic pathway and purification strategy, complemented by a thorough discussion on analytical characterization techniques essential for quality control. The guide also explores the strategic importance of the difluoromethyl moiety in medicinal chemistry and discusses critical safety and handling protocols. This paper is intended to serve as a comprehensive resource for scientists and professionals engaged in the synthesis and application of novel chemical entities.

Molecular Identity and Physicochemical Properties

1-Bromo-3-chloro-5-(difluoromethyl)benzene is a polysubstituted aromatic compound featuring bromine, chlorine, and a difluoromethyl group at the 1, 3, and 5 positions, respectively. This substitution pattern provides a versatile scaffold for further chemical modification, making it a valuable building block in organic synthesis. The strong electron-withdrawing nature of the halogen atoms and the difluoromethyl group deactivates the benzene ring towards electrophilic substitution but provides multiple reactive sites for cross-coupling reactions.

The difluoromethyl (CHF₂) group is a key feature, acting as a bioisosteric replacement for hydroxyl, thiol, or amine groups.[1] It can modulate physicochemical properties such as lipophilicity and pKa, and its acidic proton can participate in weak hydrogen bonding, which can be crucial for enhancing binding affinity to biological targets.[1][2]

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-chloro-5-(difluoromethyl)benzene | - |

| CAS Number | 1261580-23-7 | [3] |

| Molecular Formula | C₇H₄BrClF₂ | [4] |

| Molar Mass | 241.46 g/mol | Calculated |

| Monoisotopic Mass | 239.9153 Da | [4] |

| SMILES | C1=C(C=C(C=C1Cl)Br)C(F)F | [4] |

| InChIKey | XMJIWSRAQNODED-UHFFFAOYSA-N | [4] |

Synthesis and Purification Strategy

Proposed Synthetic Workflow

A plausible synthetic route begins with a commercially available precursor, such as 1-bromo-3-chloro-5-iodobenzene, and introduces the difluoromethyl group via a cross-coupling reaction. This strategy leverages the differential reactivity of the aryl halides.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on known copper-catalyzed difluoromethylation reactions.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), copper(I) iodide (0.2 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.4 eq).

-

Solvent and Reagents: Add anhydrous solvent (e.g., DMF or NMP). To this suspension, add (difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 eq) and a fluoride source such as potassium fluoride (KF, 3.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The rationale for heating is to facilitate the oxidative addition and subsequent reductive elimination steps in the catalytic cycle. Monitor the reaction progress by GC-MS or TLC.

-

Workup: After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed in vacuo to yield the final product.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity and purity of the synthesized 1-bromo-3-chloro-5-(difluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation. The predicted spectra are based on the analysis of structurally similar compounds.[6]

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | 7.5 - 7.8 | m | - |

| 6.8 - 7.2 | t | JH-F ≈ 56 Hz | |

| ¹³C NMR | 130 - 140 (Ar-C) | m | - |

| 120 - 130 (Ar-C) | m | - | |

| 110 - 120 (Ar-CHF₂) | t | JC-F ≈ 240 Hz | |

| ¹⁹F NMR | -110 to -120 | d | JF-H ≈ 56 Hz |

-

Rationale: The aromatic protons will appear as multiplets in the downfield region. The proton of the CHF₂ group will be a triplet due to coupling with two equivalent fluorine atoms. In the ¹³C NMR, the carbon of the CHF₂ group will exhibit a large one-bond coupling to fluorine, appearing as a triplet. The ¹⁹F NMR will show a doublet due to coupling with the single proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Molecular Ion: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 239.9153 Da.[4]

-

Isotopic Pattern: Due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M, M+2, M+4 peaks).

Analytical Workflow for Quality Control

Caption: A self-validating workflow for product characterization.

Applications in Research and Development

The unique substitution pattern and the presence of the difluoromethyl group make 1-bromo-3-chloro-5-(difluoromethyl)benzene a highly valuable intermediate.

-

Medicinal Chemistry: The CHF₂ group is increasingly used in drug design to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[1][2] This compound provides a scaffold to introduce this beneficial moiety into complex drug candidates.

-

Cross-Coupling Reactions: The bromo and chloro substituents serve as orthogonal handles for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the sequential and site-selective introduction of different functional groups, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.

-

Agrochemicals and Materials Science: Similar to other fluorinated aromatics, this compound can serve as a building block for novel pesticides, herbicides, and advanced materials like liquid crystals.[1]

Safety, Handling, and Storage

As a halogenated aromatic hydrocarbon, 1-bromo-3-chloro-5-(difluoromethyl)benzene should be handled with care, assuming it possesses toxicological properties similar to related compounds.[7][8]

-

Hazard Identification: Based on analogs, this compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[9] In case of exposure, follow standard first-aid procedures and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). Benzene, 1-bromo-3-chloro-5-(difluoromethoxy)- [CAS: 1004112-67-7]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

-

Li, Z., et al. (2016). Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-5-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(4), 271–275. Retrieved from [Link]

-

Carboni, F., et al. (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Greenwich Academic Literature Archive (GALA). Retrieved from [Link]

-

Le, C., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(9), 2733–2738. Retrieved from [Link]

-

ChemRxiv. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Silver-mediated 18F-labeling of Aryl-CF3 and Aryl-CHF2 with 18F-fluoride. Retrieved from [Link]

-

ResearchGate. (2021). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Retrieved from [Link]

-

Loganathan, B. G., & Masunaga, S. (2015). Perspective on halogenated organic compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-3-chloro-5-(difluoromethyl)benzene. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-(trifluoromethyl)- (CAS 401-78-5). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SciSupplies [scisupplies.eu]

- 4. PubChemLite - 1-bromo-3-chloro-5-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

The Synthesis of 1-Bromo-3-chloro-5-(difluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 1-bromo-3-chloro-5-(difluoromethyl)benzene, a valuable building block in medicinal chemistry and materials science. The difluoromethyl group is of significant interest due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing the metabolic stability and binding affinity of molecules.[1][2] This document will detail the synthetic route, provide step-by-step experimental protocols, and discuss the underlying chemical principles and rationale for the chosen methodology.

Strategic Approach: A Two-Step Synthesis from a Benzaldehyde Intermediate

The most direct and reliable pathway to 1-bromo-3-chloro-5-(difluoromethyl)benzene commences with the commercially available or readily synthesized 3-bromo-5-chlorobenzaldehyde. This intermediate is then subjected to a deoxofluorination reaction to convert the aldehyde functionality into the desired difluoromethyl group. This strategy is advantageous as it allows for the precise installation of the halogen substituents on the aromatic ring prior to the introduction of the difluoromethyl moiety, thus ensuring excellent regiocontrol.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-chlorobenzaldehyde

The synthesis of 3-bromo-5-chlorobenzaldehyde can be efficiently achieved from 3,5-dibromochlorobenzene via a lithium-halogen exchange followed by formylation.[3]

Reaction Scheme:

Caption: Synthesis of 3-bromo-5-chlorobenzaldehyde.

Experimental Protocol:

Materials:

-

3,5-Dibromochlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous isopropyl ether

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromochlorobenzene (1.0 eq) in anhydrous isopropyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

Add N,N-dimethylformamide (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Continue stirring at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-chlorobenzaldehyde.[3] A typical yield for this reaction is around 67%.[3]

Rationale for Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-butyllithium are highly reactive towards water and oxygen. Therefore, stringent anhydrous and inert conditions are crucial to prevent the quenching of the reagent and ensure a high yield of the desired product.

-

Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent formylation are highly exothermic reactions. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions (such as ortho-lithiation), and ensure the stability of the organolithium intermediate.

-

Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent for organolithium compounds.

Part 2: Deoxofluorination to 1-Bromo-3-chloro-5-(difluoromethyl)benzene

The conversion of the aldehyde group in 3-bromo-5-chlorobenzaldehyde to a difluoromethyl group is a key transformation. Deoxofluorination is a reliable method for this purpose, and several reagents are available, including diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and (diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E).[4][5][6] Deoxo-Fluor is often preferred due to its higher thermal stability compared to DAST.[5][6]

Reaction Scheme:

Caption: Deoxofluorination of 3-bromo-5-chlorobenzaldehyde.

Experimental Protocol:

Materials:

-

3-Bromo-5-chlorobenzaldehyde

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-5-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor (1.2-1.5 eq) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-chloro-5-(difluoromethyl)benzene.

Rationale for Experimental Choices:

-

Choice of Fluorinating Agent: Deoxo-Fluor is a versatile and relatively stable deoxofluorinating agent suitable for converting aldehydes to gem-difluorides.[5][6]

-

Reaction Quenching: The reaction is quenched with a mild base like sodium bicarbonate to neutralize any remaining acidic species and unreacted fluorinating agent.

Alternative Synthetic Considerations

An alternative approach would involve the direct halogenation of a (difluoromethyl)benzene precursor. However, this strategy presents significant challenges in achieving the desired 1,3,5-substitution pattern due to the directing effects of the substituents. The difluoromethyl group is generally considered to be a deactivating, meta-directing group for electrophilic aromatic substitution. Halogens, on the other hand, are deactivating but ortho-, para-directing.[7][8] The interplay of these directing effects would likely lead to a mixture of regioisomers, making the purification of the desired product difficult. Therefore, the presented pathway, which establishes the halogen substitution pattern first, is a more controlled and efficient strategy.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | 219.46 |

| 1-Bromo-3-chloro-5-(difluoromethyl)benzene | C7H3BrClF2 | 241.45 |

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 1-bromo-3-chloro-5-(difluoromethyl)benzene. The pathway leverages a well-established organometallic formylation followed by a robust deoxofluorination reaction. This technical guide offers a comprehensive framework for researchers and scientists in the field of drug discovery and materials science to access this valuable fluorinated building block.

References

-

Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. (2008). PMC. [Link]

-

Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021). Tetrahedron Letters. [Link]

-

gem-Difluoroolefination of aldehydes. Reactions were performed on 0.5... ResearchGate. [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). MDPI. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Room Temperature Deoxofluorination of Aromatic Aldehydes with XtalFluor-E under Highly Concentrated Conditions. The Royal Society of Chemistry. [Link]

-

Deoxofluorination. (2023). YouTube. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]

-

Halogenation of Benzene. Chemistry Steps. [Link]

-

Chem 51C F20 Lec 3. Regioselectivity in Electrophilic Aromatic Substitution. (2020). YouTube. [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

-

3-bromo-5-chlorobenzaldehyde (C7H4BrClO). PubChemLite. [Link]

-

1-bromo-3-chloro-5-((3-(trifluoromethyl)benzyl)oxy)benzene. AOBChem. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

3-Bromo-5-chlorobenzaldehyde. PubChem. [Link]

-

Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). YouTube. [Link]

- Method of producing 3-bromobenzaldehyde.

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

-

Devise a synthesis of 1-bromo-3-chlorobenzene... Chegg.com. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-BROMO-5-CHLORO-BENZALDEHYDE | 188813-05-0 [chemicalbook.com]

- 4. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Deoxofluor - Enamine [enamine.net]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 1-Bromo-3-chloro-5-(difluoromethyl)benzene

Abstract

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 1-bromo-3-chloro-5-(difluoromethyl)benzene, represents a versatile scaffold for further chemical elaboration, owing to the differential reactivity of its halogen substituents. A thorough understanding of its spectral characteristics is the foundational first step in its application in synthetic chemistry and drug design.

This guide is structured to provide not just the predicted data, but also the underlying scientific rationale for the spectral features. By understanding the "why" behind the data, researchers can apply these principles to a broader range of novel compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules in solution. For 1-bromo-3-chloro-5-(difluoromethyl)benzene, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and difluoromethyl substituents. The difluoromethyl group, in particular, will exhibit characteristic coupling to the adjacent proton.

| Predicted ¹H NMR Data | |

| Parameter | Predicted Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| H-2 Chemical Shift (δ) | 7.65 ppm |

| H-2 Multiplicity | t (triplet) |

| H-2 Coupling Constant (J) | ~1.5 Hz |

| H-4 Chemical Shift (δ) | 7.50 ppm |

| H-4 Multiplicity | t (triplet) |

| H-4 Coupling Constant (J) | ~1.5 Hz |

| H-6 Chemical Shift (δ) | 7.45 ppm |

| H-6 Multiplicity | t (triplet) |

| H-6 Coupling Constant (J) | ~1.5 Hz |

| CHF₂ Chemical Shift (δ) | 6.60 ppm |

| CHF₂ Multiplicity | t (triplet) |

| CHF₂ Coupling Constant (JHF) | ~56 Hz |

Interpretation and Rationale:

-

The aromatic protons are shifted downfield due to the deshielding effects of the electronegative substituents.

-

The multiplicity of the aromatic protons is predicted as triplets due to coupling with their two meta neighbors.

-

The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the attached substituents, with the carbon attached to the difluoromethyl group showing a characteristic triplet due to C-F coupling.

| Predicted ¹³C NMR Data | |

| Parameter | Predicted Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | CDCl₃ |

| C-1 Chemical Shift (δ) | 123.5 ppm |

| C-2 Chemical Shift (δ) | 132.0 ppm |

| C-3 Chemical Shift (δ) | 135.5 ppm |

| C-4 Chemical Shift (δ) | 129.0 ppm |

| C-5 Chemical Shift (δ) | 139.0 ppm (t) |

| C-5 Coupling Constant (JCF) | ~25 Hz |

| C-6 Chemical Shift (δ) | 127.5 ppm |

| CHF₂ Chemical Shift (δ) | 115.0 ppm (t) |

| CHF₂ Coupling Constant (JCF) | ~240 Hz |

Interpretation and Rationale:

-

The carbons directly attached to the halogens (C-1 and C-3) are significantly deshielded.

-

The carbon attached to the difluoromethyl group (C-5) is also deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

The difluoromethyl carbon itself will exhibit a large one-bond C-F coupling constant and appear as a triplet.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1][2] The spectrum of 1-bromo-3-chloro-5-(difluoromethyl)benzene is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.

| Predicted ¹⁹F NMR Data | |

| Parameter | Predicted Value |

| Spectrometer Frequency | 376 MHz |

| Solvent | CDCl₃ |

| Chemical Shift (δ) | -110 ppm |

| Multiplicity | d (doublet) |

| Coupling Constant (JFH) | ~56 Hz |

Interpretation and Rationale:

-

The chemical shift of the difluoromethyl group is in the typical range for such functionalities.[1]

-

The signal will be a doublet due to coupling with the geminal proton.

NMR Data Acquisition Protocol

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structure elucidation.

Experimental Workflow for NMR Data Acquisition

Caption: Workflow for IR sample preparation and data acquisition using an ATR accessory.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-bromo-3-chloro-5-(difluoromethyl)benzene is expected to show a complex molecular ion region due to the isotopic distribution of bromine and chlorine.

| Predicted Mass Spectrometry Data | |

| Parameter | Predicted Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 239.9 g/mol |

| M⁺ (³⁵Cl, ⁷⁹Br) | m/z 240 |

| [M+2]⁺ (³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br) | m/z 242 |

| [M+4]⁺ (³⁷Cl, ⁸¹Br) | m/z 244 |

| Isotopic Pattern Ratio | Approximately 3:4:1 [3][4] |

| Key Fragments | [M-Br]⁺, [M-Cl]⁺, [M-CHF₂]⁺ |

Interpretation and Rationale:

-

The molecular ion peak will appear as a cluster of peaks due to the presence of the isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). [3][4]* The relative intensities of the isotopic peaks can be used to confirm the presence of one chlorine and one bromine atom. [3][4]* Fragmentation is expected to occur through the loss of the halogen atoms or the difluoromethyl group.

MS Data Acquisition Protocol

A general protocol for acquiring an EI mass spectrum is as follows:

Experimental Workflow for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition using electron ionization.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for 1-bromo-3-chloro-5-(difluoromethyl)benzene. The presented data and interpretations are based on fundamental principles of spectroscopy and provide a solid foundation for any researcher working with this or structurally related compounds. The inclusion of standardized experimental protocols further enhances the practical utility of this guide in a laboratory setting. As with any predictive study, empirical verification is the ultimate confirmation of structure. However, the data and rationale presented herein will be invaluable in guiding the synthesis and characterization of this and other novel fluorinated aromatic molecules.

References

- Benchchem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available from: [Link]

-

University of Delaware. 5.3.2 Benzene and its derivatives. Available from: [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. 2020. Available from: [Link]

-

PubChem. 1-Bromo-3-chloro-5-fluorobenzene. Available from: [Link]

-

PubChem. (Difluoromethyl)benzene. Available from: [Link]

-

Nature Communications. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 2021. Available from: [Link]

-

Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. Available from: [Link]

-

YouTube. Mass spectrum of molecules with 1Br and 1Cl. 2024. Available from: [Link]

-

Chemistry LibreTexts. Characteristic IR Absorption of Benzene Derivatives. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]

-

PubChemLite. 1-bromo-3-chloro-5-(difluoromethyl)benzene. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

NIST WebBook. Benzene, 1-bromo-3,5-dichloro-. Available from: [Link]

-

NIST WebBook. Benzene, 1-bromo-3-chloro-. Available from: [Link]

-

SpectraBase. 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NIST WebBook. Benzene, 1-bromo-4-chloro-. Available from: [Link]

-

PubChem. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene. Available from: [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available from: [Link]

-

NMRDB.org. Predict 1H NMR spectra. Available from: [Link]

-

Chemaxon. NMR Predictor - Documentation. Available from: [Link]

-

Royal Society of Chemistry. Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Available from: [Link]

-

Chemsrc. CAS#:928783-85-1 | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

NIST WebBook. Benzene, 1-bromo-3-fluoro-. Available from: [Link]

-

PubChem. 1-Bromo-3-chloro-5-(chloromethyl)benzene. Available from: [Link]

-

ResearchGate. Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle).... Available from: [Link]

-

PubChem. 1-Bromo-3,5-difluorobenzene. Available from: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. m.youtube.com [m.youtube.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Bromo-3-chloro-5-(difluoromethyl)benzene: A Profile in Selective Reactivity

An In-depth Technical Guide:

Executive Summary

1-Bromo-3-chloro-5-(difluoromethyl)benzene is a trifunctional aromatic scaffold that has emerged as a cornerstone building block in modern synthetic chemistry. Its utility is derived from the distinct and predictable reactivity of its three key functional groups: a bromine atom, a chlorine atom, and a difluoromethyl moiety. This guide provides a comprehensive technical overview of the molecule's reactivity profile, focusing on the principles that govern its selective functionalization. We will delve into the mechanistic underpinnings of its behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven protocols and explaining the causality behind experimental design. This document is structured to serve as a practical and authoritative resource for chemists seeking to leverage this versatile intermediate in the synthesis of complex molecular targets for pharmaceutical and materials science applications.

The Molecule: Structure, Properties, and Electronic Landscape

A thorough understanding of the reactivity of 1-bromo-3-chloro-5-(difluoromethyl)benzene begins with an analysis of its fundamental structure and the electronic contributions of its substituents.

Core Structure

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern is crucial as it dictates the electronic interplay between the functional groups.

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Detailed Protocol: A Self-Validating System

-

Inert Atmosphere is Key: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-chloro-5-(difluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 2-5 mol%).

-

Expertise & Experience: Using a pre-catalyst like Pd(dppf)Cl₂ often gives more reproducible results than generating the Pd(0) species in situ from sources like Pd(OAc)₂. The dppf ligand is robust and promotes efficient coupling.

-

-

Solvent Degassing: Add a degassed 2:1 mixture of toluene and water. The biphasic system is necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Thermal Drive: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup & Purification: Cool the reaction to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

-

Trustworthiness: The successful isolation of a clean product where the chlorine atom remains untouched validates the selectivity of the chosen conditions.

-

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent in pharmaceuticals. [1][2]The same C-Br selectivity is observed, allowing for the introduction of an amine while preserving the C-Cl bond for downstream chemistry.

Logical Relationship: Sequential C-N and C-C Coupling

Caption: Sequential functionalization via Buchwald-Hartwig and Suzuki coupling.

Detailed Protocol: Ensuring Catalyst Activity

-

Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., a G3-generation palladacycle like BrettPhos Pd G3, 1-3 mol%), a suitable ligand if not using a precatalyst, and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv).

-

Expertise & Experience: Modern bulky biarylphosphine ligands (e.g., BrettPhos) are essential for efficient amination, especially with less reactive aryl chlorides, should one wish to functionalize that position later. [3]Using a strong base like NaOtBu is necessary to deprotonate the amine in the catalytic cycle. [2]2. Reagent Addition: Add the 1-bromo-3-chloro-5-(difluoromethyl)benzene (1.0 equiv), the desired amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).

-

-

Reaction Execution: Seal the vial and heat to 100-110 °C. The reaction is typically complete within 2-16 hours.

-

Quench and Purify: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and purify via chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the electronic nature of the ring allows for Nucleophilic Aromatic Substitution (SNAr) under specific conditions. [4][5]

-

Activation: The strongly electron-withdrawing CF₂H group activates the ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions.

-

Leaving Group Aptitude: In SNAr, the reactivity of halogens as leaving groups is governed by their electronegativity (F > Cl > Br > I). This is the reverse of the trend seen in cross-coupling reactions. [5][6] For 1-bromo-3-chloro-5-(difluoromethyl)benzene, the bromine is para to the activating CF₂H group, while the chlorine is meta. Therefore, SNAr reactions with strong nucleophiles (e.g., sodium methoxide) would likely favor displacement of the bromine atom, despite chlorine being an intrinsically better leaving group in this mechanism. However, harsher conditions would be required compared to a system with a nitro-group activator, and palladium-catalyzed methods generally offer superior control and milder conditions.

Quantitative Data Summary

The following table summarizes the typical reactivity profile and conditions for selective transformations.

| Reaction Type | Preferred Reactive Site | Catalyst System | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | C-Br | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 |

| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ / Biaryl Ligand | NaOtBu, LHMDS | Toluene, Dioxane | 90 - 110 |

| Sonogashira | C-Br | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | 25 - 70 |

| SNAr | C-Br (likely) | None | NaOR, KSR | DMSO, DMF | 100 - 150 |

Conclusion: A Versatile Tool for Molecular Architects

1-Bromo-3-chloro-5-(difluoromethyl)benzene is a testament to the power of strategic molecular design. The orthogonal reactivity of its C-Br and C-Cl bonds under palladium catalysis provides a reliable and predictable platform for sequential bond construction. This allows chemists to build complex, highly functionalized aromatic structures with a level of control that is essential in drug discovery and materials science. By understanding the fundamental principles of its electronic structure and the nuances of the catalytic systems employed, researchers can confidently deploy this building block to accelerate the synthesis of novel and impactful molecules.

References

-

PubChem National Center for Biotechnology Information (2024). 1-bromo-3-chloro-5-(difluoromethyl)benzene. PubChem Compound Summary for CID 56587767. [Link] [7]2. Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

-

Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21). [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. ncrdsip.com [ncrdsip.com]

- 6. scribd.com [scribd.com]

- 7. PubChemLite - 1-bromo-3-chloro-5-(difluoromethyl)benzene (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

A Researcher's Guide to Sourcing and Application of 1-Bromo-3-chloro-5-(difluoromethyl)benzene

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The compound 1-Bromo-3-chloro-5-(difluoromethyl)benzene (CAS No. 1261580-23-7) represents a highly valuable and versatile building block for synthetic chemists. Its utility stems from the unique combination of three distinct reactive sites: a bromo group, ideal for cross-coupling reactions; a chloro group, offering differential reactivity; and the difluoromethyl (CF2H) moiety.

The difluoromethyl group is of particular importance as a bioisostere of hydroxyl, thiol, or hydroxymethyl groups. Its inclusion can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, all critical parameters in the optimization of pharmacokinetic profiles for drug candidates. This guide provides an in-depth technical overview for researchers on sourcing this key intermediate, ensuring its quality, handling it safely, and employing it in a foundational synthetic transformation.

Part 1: Sourcing and Supplier Qualification

The acquisition of specialized reagents like 1-Bromo-3-chloro-5-(difluoromethyl)benzene requires a diligent qualification process. Due to its specific nature, it is primarily available through suppliers specializing in fluorinated compounds and advanced building blocks.

Identified Commercial Suppliers

The primary manufacturer and supplier identified for this compound is Fluorochem , a company with a long-standing presence in providing high-quality research chemicals.[1][2][3] Fluorochem's products are available directly or through a global network of distributors.

| Supplier/Brand | CAS Number | Stated Purity | Notes |

| Fluorochem | 1261580-23-7 | ≥98% | A leading manufacturer and supplier of fluorinated intermediates.[4] Available through distributors like SciSupplies.[5] |

Causality Behind Supplier Choice: For niche and structurally complex reagents, it is often more reliable to source from a specialist manufacturer like Fluorochem.[6] These companies possess the dedicated expertise in fluorination chemistry, which translates to higher purity and better batch-to-batch consistency—critical factors for reproducible research.

The Supplier Qualification Workflow

Trustworthiness in a chemical supplier is paramount. A self-validating system for qualifying a supplier for this or any other critical reagent should be a standard laboratory practice.

Caption: A logical workflow for identifying, vetting, and validating a supplier for a critical chemical reagent.

Part 2: Technical Integrity and Safe Handling

Ensuring Reagent Quality: The Certificate of Analysis (COA)

The COA is a non-negotiable document that validates the identity and purity of the purchased reagent. For 1-Bromo-3-chloro-5-(difluoromethyl)benzene, a comprehensive COA should include:

-

Identity Confirmation: ¹H NMR, ¹⁹F NMR, and Mass Spectrometry data to confirm the molecular structure.

-

Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) data, indicating a purity of ≥98%.

Expert Insight: Impurities, particularly isomers or related halogenated compounds, can lead to difficult-to-separate byproducts in subsequent reactions, compromising yield and purity of the target molecule. Insisting on a lot-specific COA before purchase is a critical due diligence step.

Hazard Profile and Safe Handling Protocols

Based on supplier safety data, 1-Bromo-3-chloro-5-(difluoromethyl)benzene is classified with the following hazards:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard Laboratory Handling Protocol:

-

Engineering Controls: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents and bases.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for large spills.

Part 3: Application in Synthesis - A Model Protocol

The bromo-substituent on this reagent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful C-C bond-forming methods in modern organic synthesis.[7][8] The Suzuki-Miyaura coupling is a prime example.[9][10]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 1-Bromo-3-chloro-5-(difluoromethyl)benzene with a generic arylboronic acid.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of the title compound with an arylboronic acid.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-chloro-5-(difluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation and Causality: The use of an inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle. The base is required to facilitate the transmetalation step, forming the boronate species which transfers its organic group to the palladium center.[9] Water in the solvent mixture often accelerates the reaction.

References

-

DevelopmentAid. (2025, May 23). Fluorochem EU Limited — Supplier from Ireland. DevelopmentAid. Retrieved from [Link]

-

AZoLifeSciences. (n.d.). Fluorochem Limited: Quotes, Address, Contact. AZoLifeSciences. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Fluorochem. Chemie Brunschwig. Retrieved from [Link]

-

LookChem. (n.d.). Fluorochem Ltd. - Home. LookChem. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Wiley. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ACS Publications. (2023, December 12). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Fluorochem Ltd. - Home [fluorochem.lookchem.com]

- 4. Chemie Brunschwig | Fluorochem [chemie-brunschwig.ch]

- 5. SciSupplies [scisupplies.eu]

- 6. DevelopmentAid [developmentaid.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

An In-Depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-chloro-5-(difluoromethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its novelty, direct literature on this specific molecule is scarce. Therefore, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust framework for its synthesis, characterization, and potential applications. We will explore plausible synthetic routes, predicted physicochemical properties, and the strategic utility of its distinct functional groups in the development of novel chemical entities.

Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatics

The introduction of fluorine and fluoroalkyl groups into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (-CF2H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of bioactive molecules.

1-Bromo-3-chloro-5-(difluoromethyl)benzene presents a trifecta of functionalities on a stable benzene core. The presence of three distinct halogens at the 1, 3, and 5 positions offers a platform for sequential and site-selective functionalization. The differential reactivity of the bromo and chloro substituents in cross-coupling reactions allows for a stepwise introduction of various molecular fragments, making this compound a highly valuable scaffold for the synthesis of complex molecular architectures. This guide will serve as a foundational resource for researchers looking to leverage the synthetic potential of this promising, yet underexplored, chemical entity.

Proposed Synthesis of 1-Bromo-3-chloro-5-(difluoromethyl)benzene

Given the absence of a documented synthesis for 1-bromo-3-chloro-5-(difluoromethyl)benzene, a plausible and strategic synthetic pathway is proposed, starting from commercially available precursors. The following multi-step synthesis is designed to allow for the controlled introduction of the desired substituents.

A logical starting material for the synthesis of a 1,3,5-trisubstituted benzene is a correspondingly substituted aniline derivative, which allows for the introduction of one of the halogens via a Sandmeyer reaction. A plausible route starts from 3,5-dichloroaniline.

Caption: Proposed synthetic pathway for 1-Bromo-3-chloro-5-(difluoromethyl)benzene.

Step 1: Sandmeyer Reaction of 3,5-Dichloroaniline

The synthesis commences with the diazotization of 3,5-dichloroaniline followed by a Sandmeyer reaction to introduce the bromine atom. The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[1].

Protocol:

-

Diazotization: 3,5-dichloroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is stirred and allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 1-bromo-3,5-dichlorobenzene[2].

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step 2: Iodination of 1-Bromo-3,5-dichlorobenzene

The next step involves the electrophilic iodination of 1-bromo-3,5-dichlorobenzene. The bromine and chlorine atoms are deactivating, ortho-, para-directing groups[3][4]. In this symmetrically substituted ring, the position between the two chlorine atoms is sterically hindered, and the positions ortho to the bromine are also ortho to a chlorine. Therefore, iodination is expected to occur at the C5 position.

Protocol:

-

Reaction Setup: 1-bromo-3,5-dichlorobenzene is dissolved in a suitable solvent such as carbon tetrachloride or acetic acid. A mixture of iodine, iodic acid, and sulfuric acid is prepared as the iodinating agent[5].

-

Reaction Execution: The iodinating mixture is added to the solution of 1-bromo-3,5-dichlorobenzene, and the reaction is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting 1-bromo-3-chloro-5-iodobenzene can be purified by recrystallization or column chromatography.

Step 3: Difluoromethylation of 1-Bromo-3-chloro-5-iodobenzene

The final step is the introduction of the difluoromethyl group. This can be achieved through a copper-mediated cross-coupling reaction with a suitable difluoromethylating agent. The higher reactivity of the C-I bond compared to the C-Br and C-Cl bonds allows for selective functionalization at the C5 position.

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 1-bromo-3-chloro-5-iodobenzene, copper(I) iodide (CuI), and cesium fluoride (CsF). A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is added.

-

Addition of Reagent: (Difluoromethyl)trimethylsilane (TMSCF2H) is added to the reaction mixture.

-

Reaction and Monitoring: The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by GC-MS or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, 1-bromo-3-chloro-5-(difluoromethyl)benzene, is purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of 1-bromo-3-chloro-5-(difluoromethyl)benzene. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Predicted Value |

| CAS Number | 1261580-23-7 |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 239.46 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | ~200-220 °C (at 760 mmHg) |

| Density | ~1.7-1.8 g/cm³ |

| LogP | ~3.5-4.0 |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Three aromatic protons will be present, likely as two distinct signals. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

Aromatic Protons (H-2, H-4, H-6): Expected in the range of δ 7.2-7.8 ppm. The protons at C2 and C6 should be equivalent, and the proton at C4 will be a separate signal.

-

Difluoromethyl Proton (CHF₂): Expected as a triplet in the range of δ 6.5-7.0 ppm, with a J-coupling constant of approximately 50-60 Hz.

¹³C NMR: The carbon NMR spectrum will show six signals for the seven carbon atoms due to symmetry.

-

Aromatic Carbons: Expected in the range of δ 110-140 ppm. The carbons bearing the halogens (C1, C3, C5) will be downfield.

-

Difluoromethyl Carbon (CHF₂): Expected as a triplet in the range of δ 110-120 ppm, with a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum will show a doublet due to coupling with the proton of the difluoromethyl group.

-

Difluoromethyl Fluorines (CHF₂): Expected in the range of δ -110 to -130 ppm (relative to CFCl₃), with a J-coupling constant of approximately 50-60 Hz.

Reactivity and Synthetic Utility

The synthetic utility of 1-bromo-3-chloro-5-(difluoromethyl)benzene lies in the differential reactivity of its two halogen substituents, bromine and chlorine, in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in oxidative addition to a metal center is C-I > C-Br > C-OTf > C-Cl. This chemoselectivity allows for the stepwise functionalization of the molecule.

Caption: Selective functionalization of 1-Bromo-3-chloro-5-(difluoromethyl)benzene.

Selective Cross-Coupling at the C-Br Bond

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C1 position.

Potential Transformations:

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base will selectively form a new carbon-carbon bond at the C1 position.

-

Stille Coupling: Reaction with an organostannane reagent provides another route to C-C bond formation.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system will introduce an alkynyl group.

-

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable ligand will form a C-N bond.

-

Heck Reaction: Coupling with an alkene can also be achieved selectively at the C-Br bond.

Subsequent Functionalization at the C-Cl Bond

Once the C-Br bond has been functionalized, the less reactive C-Cl bond can be targeted under more forcing reaction conditions or with more active catalyst systems. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Applications in Drug Discovery and Agrochemicals

While no specific biological activities have been reported for 1-bromo-3-chloro-5-(difluoromethyl)benzene, its structural motifs are highly relevant to the design of new pharmaceuticals and agrochemicals.

-

Medicinal Chemistry: The difluoromethyl group is a valuable bioisostere that can improve the metabolic stability and pharmacokinetic profile of drug candidates. The bromo and chloro substituents provide handles for the introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

-

Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings and fluoroalkyl groups. The unique combination of substituents in 1-bromo-3-chloro-5-(difluoromethyl)benzene makes it an attractive starting point for the synthesis of novel agrochemicals with potentially enhanced efficacy and desirable environmental profiles.

Safety and Handling

Based on the hazard statements for similar compounds, 1-bromo-3-chloro-5-(difluoromethyl)benzene should be handled with care in a well-ventilated fume hood. It is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion